D-Alanine Sofosbuvir

CAS No.: 1496552-16-9; 1496552-28-3

Cat. No.: VC5039061

Molecular Formula: C22H29FN3O9P

Molecular Weight: 529.458

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1496552-16-9; 1496552-28-3 |

|---|---|

| Molecular Formula | C22H29FN3O9P |

| Molecular Weight | 529.458 |

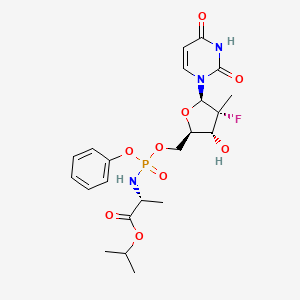

| IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

| Standard InChI | InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |

| Standard InChI Key | TTZHDVOVKQGIBA-SGUBORNDSA-N |

| SMILES | CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Nuances

D-Alanine Sofosbuvir (chemical name: D-Alanine, N-[[(Rp,2′R)-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]-, 1-methylethyl ester) shares the molecular formula C22H29FN3O9P and molecular weight 529.45 g/mol with Sofosbuvir . The critical distinction lies in the stereochemical configuration at the phosphorus center and the alanine moiety. While Sofosbuvir adopts the S-configuration at phosphorus, D-Alanine Sofosbuvir is characterized by an Rp configuration, coupled with the D-stereoisomer of alanine . This structural divergence profoundly impacts its interaction with metabolic enzymes and viral polymerase binding.

Synthesis and Stereochemical Challenges

The synthesis of D-Alanine Sofosbuvir involves a multi-step process centered on achieving diastereomeric purity. As detailed in patent WO2014078427A1, the compound is synthesized via a coupling reaction between a uridine analog and D-alanine isopropyl ester under controlled conditions . Key steps include:

-

Phosphoramidate Coupling: Reacting 2′-deoxy-2′-fluoro-2′-methyluridine with chlorophosphoramidate in the presence of pyridine and aluminum trichloride .

-

Stereochemical Control: Chromatographic separation to isolate the Rp diastereomer, which constitutes <5% of the racemic mixture without optimization .

-

Crystallization: Final purification using ethyl acetate/hexane systems to achieve >99% diastereomeric excess .

A comparative analysis of synthetic yields reveals that D-Alanine Sofosbuvir requires 3–5 additional purification steps compared to Sofosbuvir, contributing to higher production costs .

Pharmacological Profile and Mechanism of Action

Metabolic Activation

D-Alanine Sofosbuvir’s prodrug design enables efficient intracellular conversion to the active triphosphate form. Unlike Sofosbuvir, which relies on Cathepsin A (CatA) for initial hydrolysis, D-Alanine Sofosbuvir is predominantly metabolized by carboxyl esterase 1 (CES1) . This alternative pathway results in 7.3-fold higher hepatic triphosphate levels in rat models compared to Sofosbuvir (1,250 nM vs. 170 nM at 4 hours post-dose) .

Antiviral Activity

Despite early skepticism about D-amino acid-containing nucleoside analogs, in vitro studies in HCV replicons demonstrate:

| Parameter | D-Alanine Sofosbuvir | Sofosbuvir (L-Alanine) |

|---|---|---|

| EC50 (nM) | 42 ± 11 | 92 ± 18 |

| Resistance Barrier* | High (S282T fold change: 2.1) | Moderate (S282T fold change: 5.8) |

| Cytotoxicity (CC50, μM) | >100 | >100 |

*Resistance barrier assessed via site-directed mutagenesis of NS5B polymerase .

The enhanced potency correlates with stronger hydrogen bonding between the D-alanine carboxylate and NS5B polymerase residues (Asn291, Ser282) .

Comparative Analysis with Sofosbuvir

| Parameter | D-Alanine Sofosbuvir | Sofosbuvir |

|---|---|---|

| Configuration | Rp phosphorus, D-alanine | Sp phosphorus, L-alanine |

| Main Metabolic Enzyme | CES1 (80%) | CatA (65%) |

| Plasma t1/2 (hr) | 0.3 ± 0.1 | 0.4 ± 0.2 |

| Renal Excretion | 72% | 80% |

| Protein Binding | 58–61% | 61–65% |

| Clinical Status | Preclinical | FDA-Approved |

Challenges and Future Directions

The development of D-Alanine Sofosbuvir faces hurdles:

-

Synthesis Scalability: Current yields for diastereomerically pure material remain <15%, necessitating flow chemistry innovations .

-

Toxicology Uncertainties: Rodent studies show transient ALT elevations at 300 mg/kg doses .

-

Regulatory Precedent: No approved D-amino acid nucleoside analogs, requiring extensive safety profiling.

Ongoing research focuses on deuterated analogs to prolong half-life and prodrug modifications for lymphatic targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume